molecular formula C7H3F4NaO2S B13200005 Sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate

Sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate

Cat. No.: B13200005
M. Wt: 250.15 g/mol
InChI Key: IMXQZZHXPYRZCM-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate can be achieved through various methods. One common approach involves the reaction of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite under controlled conditions . The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to meet the high standards required for research applications.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound.

Scientific Research Applications

Sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable intermediate in organic synthesis. The compound can interact with molecular targets through covalent bonding, leading to the formation of stable products .

Comparison with Similar Compounds

Uniqueness: Sodium 2-fluoro-5-(trifluoromethyl)benzene-1-sulfinate is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which confer distinct reactivity and stability properties. This makes it particularly useful in applications requiring precise chemical modifications and high reactivity .

Properties

Molecular Formula

C7H3F4NaO2S

Molecular Weight

250.15 g/mol

IUPAC Name

sodium;2-fluoro-5-(trifluoromethyl)benzenesulfinate

InChI

InChI=1S/C7H4F4O2S.Na/c8-5-2-1-4(7(9,10)11)3-6(5)14(12)13;/h1-3H,(H,12,13);/q;+1/p-1

InChI Key

IMXQZZHXPYRZCM-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)[O-])F.[Na+]

Origin of Product

United States

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